molecular formula C22H19N3OS B2633770 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788948-60-6

2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2633770
CAS No.: 1788948-60-6
M. Wt: 373.47
InChI Key: STDMWINNLGDKTD-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a unique combination of benzylthio and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially modulating their activity . The benzylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzylthio and imidazo[1,2-a]pyridine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(16-27-15-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-14-25-13-7-6-12-21(25)23-20/h1-14H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDMWINNLGDKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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